molecular formula C8H5F3N2 B1394910 3-(Trifluoromethyl)pyridine-5-acetonitrile CAS No. 1000565-50-3

3-(Trifluoromethyl)pyridine-5-acetonitrile

Cat. No.: B1394910
CAS No.: 1000565-50-3
M. Wt: 186.13 g/mol
InChI Key: RLFIMIUJZHVVGM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-5-acetonitrile is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an acetonitrile group at the 5-position.

Preparation Methods

The synthesis of 3-(Trifluoromethyl)pyridine-5-acetonitrile can be achieved through several methods. One common approach involves the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production often involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Chemical Reactions Analysis

3-(Trifluoromethyl)pyridine-5-acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(Trifluoromethyl)pyridine-5-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-5-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group is strongly electron-withdrawing, which influences the compound’s reactivity and binding affinity to various biological targets. This electron-withdrawing property enhances the compound’s stability and bioavailability, making it effective in its applications .

Comparison with Similar Compounds

3-(Trifluoromethyl)pyridine-5-acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(1-2-12)4-13-5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFIMIUJZHVVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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